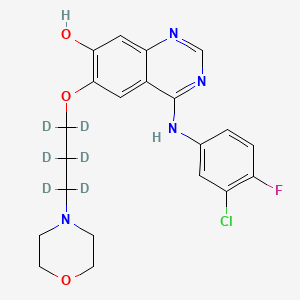
O-Desmethyl gefitinib-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Desmethyl gefitinib-d6 is a deuterium-labeled derivative of O-Desmethyl gefitinib, which is an active metabolite of the anticancer drug gefitinib. Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used primarily in the treatment of non-small cell lung cancer . The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of gefitinib and its metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Desmethyl gefitinib-d6 involves the deuteration of O-Desmethyl gefitinib. The process typically includes the following steps:
Starting Material: O-Desmethyl gefitinib is used as the starting material.
Deuteration: The deuteration process involves the replacement of hydrogen atoms with deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of O-Desmethyl gefitinib.
Deuteration: Industrial deuteration using deuterium gas or deuterated reagents in reactors designed for large-scale chemical reactions.
Chemical Reactions Analysis
Types of Reactions: O-Desmethyl gefitinib-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in the compound.
Substitution: Substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which are studied for their pharmacological properties .
Scientific Research Applications
O-Desmethyl gefitinib-d6 is widely used in scientific research, including:
Chemistry: Used to study the metabolic pathways and pharmacokinetics of gefitinib and its metabolites.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Used in preclinical studies to understand the efficacy and safety of gefitinib and its metabolites.
Industry: Employed in the development of new anticancer drugs and therapeutic agents.
Mechanism of Action
O-Desmethyl gefitinib-d6 exerts its effects by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase. The compound binds to the adenosine triphosphate (ATP)-binding site of the enzyme, preventing the phosphorylation of tyrosine residues and blocking EGFR signaling. This inhibition leads to the suppression of cell proliferation and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Gefitinib: The parent compound, used as an anticancer drug.
O-Desmethyl gefitinib: The non-deuterated form of O-Desmethyl gefitinib-d6.
Erlotinib: Another EGFR tyrosine kinase inhibitor used in cancer treatment.
Uniqueness: this compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. The deuterium atoms provide stability and enable precise tracking of the compound in biological systems .
Properties
Molecular Formula |
C21H22ClFN4O3 |
|---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
4-(3-chloro-4-fluoroanilino)-6-(1,1,2,2,3,3-hexadeuterio-3-morpholin-4-ylpropoxy)quinazolin-7-ol |
InChI |
InChI=1S/C21H22ClFN4O3/c22-16-10-14(2-3-17(16)23)26-21-15-11-20(19(28)12-18(15)24-13-25-21)30-7-1-4-27-5-8-29-9-6-27/h2-3,10-13,28H,1,4-9H2,(H,24,25,26)/i1D2,4D2,7D2 |
InChI Key |
IFMMYZUUCFPEHR-NGEPEDOGSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1CCOCC1)C([2H])([2H])OC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)O |
Canonical SMILES |
C1COCCN1CCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















